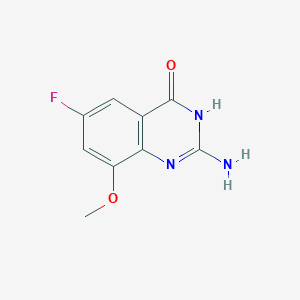
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a fluorine atom, which often enhances biological activity and metabolic stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 2-methoxybenzoyl chloride.
Formation of Intermediate: The reaction between 2-fluoroaniline and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazoline ring.
Amination: Finally, the compound is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one involves:
Molecular Targets: It may target specific enzymes or receptors in biological systems.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to its biological effects.
相似化合物的比较
Similar Compounds
2-Amino-6-chloro-8-methoxyquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-fluoro-8-hydroxyquinazolin-4(3H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-Amino-6-fluoro-8-methoxyquinazolin-4(3H)-one is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and stability compared to other quinazoline derivatives.
属性
分子式 |
C9H8FN3O2 |
|---|---|
分子量 |
209.18 g/mol |
IUPAC 名称 |
2-amino-6-fluoro-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8FN3O2/c1-15-6-3-4(10)2-5-7(6)12-9(11)13-8(5)14/h2-3H,1H3,(H3,11,12,13,14) |
InChI 键 |
RBRQDLJMXKZRJN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1N=C(NC2=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



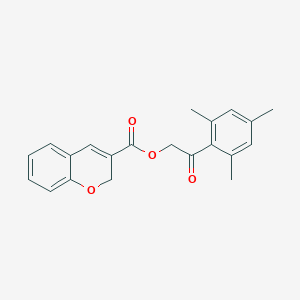

![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)
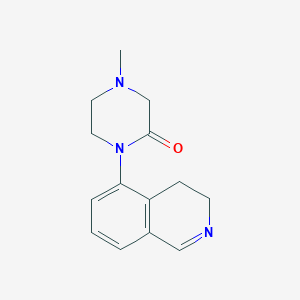
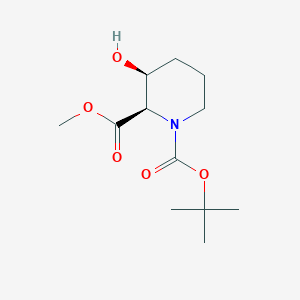
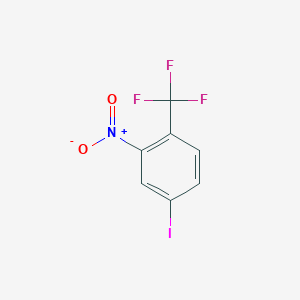

![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
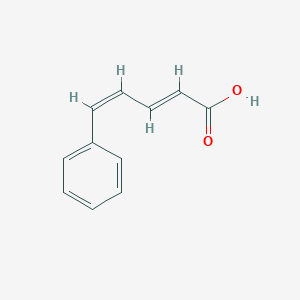
![2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane](/img/structure/B12942833.png)
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
